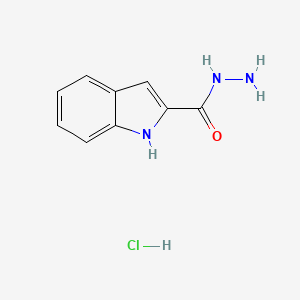

1H-Indole-2-carbohydrazide hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

1H-indole-2-carbohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.ClH/c10-12-9(13)8-5-6-3-1-2-4-7(6)11-8;/h1-5,11H,10H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGMRTYBIMKJOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 1h Indole 2 Carbohydrazide

Established Synthetic Routes to 1H-Indole-2-Carbohydrazide Core Structure

The construction of the 1H-indole-2-carbohydrazide scaffold is primarily achieved through two main synthetic pathways, starting from indole-2-carboxylic acid or its derivatives.

Esterification and Subsequent Hydrazinolysis of Indole-2-Carboxylic Acid Derivatives

A widely employed and established method for the synthesis of 1H-indole-2-carbohydrazide involves a two-step process starting from an indole-2-carboxylic acid derivative. The first step is an esterification reaction, typically with an alcohol such as ethanol in the presence of a catalytic amount of acid (e.g., sulfuric acid), to produce the corresponding ethyl indole-2-carboxylate. This ester intermediate is often used in the subsequent step without extensive purification.

The second step is the hydrazinolysis of the indole-2-carboxylate ester. This reaction is carried out by treating the ester with hydrazine hydrate. The reaction mixture is typically heated to reflux in a solvent like ethanol. Upon completion, the reaction mixture is cooled, often with the addition of a water/ice mixture, to precipitate the 1H-indole-2-carbohydrazide product, which can then be collected by filtration. This method is a common and efficient route to the desired carbohydrazide (B1668358) core structure.

Direct Amidation and Coupling Approaches for Carbohydrazide Formation

An alternative to the esterification-hydrazinolysis route is the direct amidation of 1H-indole-2-carboxylic acid with a hydrazine derivative. This approach avoids the need to first prepare the ester. The direct conversion of a carboxylic acid to an amide can be challenging because the basicity of the amine can lead to the formation of a highly unreactive carboxylate salt. To overcome this, coupling agents are employed to activate the carboxylic acid.

One such coupling agent is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI). In this method, 1H-indole-2-carboxylic acid is reacted with a substituted benzyl (B1604629) hydrazine in a solvent like dichloromethane, using EDCI to facilitate the amide bond formation. This direct coupling approach offers a more streamlined synthesis of N-substituted 1H-indole-2-carbohydrazide derivatives.

Design and Synthesis of Novel 1H-Indole-2-Carbohydrazide Derivatives

The core 1H-indole-2-carbohydrazide structure serves as a versatile scaffold for the synthesis of a wide array of derivatives. Modifications can be introduced at the indole (B1671886) ring system or by functionalizing the carbohydrazide moiety.

Modifications at the Indole Ring System (e.g., N-substitution, Substitutions on the Benzene (B151609) Ring)

The indole ring of 1H-indole-2-carbohydrazide offers several positions for substitution, allowing for the synthesis of a diverse library of compounds.

N-Substitution: The nitrogen atom of the indole ring (N-1) can be functionalized, for example, through benzylation. The synthesis of 1-benzyl-1H-indole-2-carboxylate has been achieved by reacting ethyl 1H-indole-2-carboxylate with benzyl chloride in the presence of a base like potassium hydroxide in dimethyl sulfoxide (DMSO). This N-benzylated ester can then be converted to the corresponding 1-benzyl-1H-indole-2-carbohydrazide via hydrazinolysis. Similarly, 1-(4-chlorobenzyl) substituted derivatives have been synthesized.

Substitutions on the Benzene Ring: The benzene portion of the indole ring can also be substituted. For instance, 5-methoxy-1H-indole-2-carboxylic acid has been used as a starting material to synthesize N-substituted-5-methoxy-1H-indole-2-carbohydrazides. Dichloro-substituted derivatives, such as 5,7-dichloro-1H-indole-2-carbohydrazide, have been prepared from the corresponding 5,7-dichloro-1H-indole-2-carboxylic acid ethyl ester via reaction with hydrazine hydrate.

Functionalization of the Carbohydrazide Moiety via Condensation Reactions

The carbohydrazide functional group is reactive and provides a convenient handle for further derivatization, most commonly through condensation reactions with aldehydes and ketones to form hydrazones, also known as Schiff bases.

The reaction of 1H-indole-2-carbohydrazide with various aromatic aldehydes in the presence of a catalytic amount of acid (e.g., glacial acetic acid) yields N'-arylidene-1H-indole-2-carbohydrazones. This condensation reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol or water. The resulting Schiff bases often precipitate from the reaction mixture upon cooling and can be isolated by filtration.

A wide variety of substituted aromatic aldehydes can be used in this reaction, leading to a diverse range of N'-arylidene derivatives. Examples of aldehydes used include those with hydroxy, methoxy (B1213986), fluoro, and nitro substituents on the aromatic ring. The synthesis of these Schiff bases is a straightforward and efficient method for creating a library of 1H-indole-2-carbohydrazide derivatives with potential biological applications.

Data Tables

**Table 1: Examples of Synt

Preparation of Thiosemicarbazide and Semicarbazide Derivatives

The carbohydrazide functional group of 1H-indole-2-carbohydrazide serves as a versatile nucleophile, readily reacting with isothiocyanates and isocyanates to form thiosemicarbazide and semicarbazide derivatives, respectively. These products are crucial intermediates for the synthesis of various five-membered heterocycles.

Thiosemicarbazides are generally prepared through the nucleophilic addition of 1H-indole-2-carbohydrazide to an appropriate isothiocyanate. The reaction is typically conducted by heating the reactants under reflux in a solvent such as absolute ethanol. researchgate.net This straightforward condensation yields N-(substituted)-2-(1H-indole-2-carbonyl)hydrazine-1-carbothioamides. The reaction mixture is often heated for several hours, and upon cooling, the solid thiosemicarbazide product precipitates and can be collected by filtration. researchgate.net These intermediates are frequently used in subsequent cyclization reactions without extensive purification. researchgate.net The general method involves the reaction of carbohydrazides with aryl isothiocyanates under various conditions. researchgate.net

Semicarbazide derivatives are synthesized in an analogous manner, by reacting 1H-indole-2-carbohydrazide with various isocyanates (e.g., phenyl isocyanate). researchgate.net The reaction proceeds via nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbon of the isocyanate. This addition reaction typically occurs under reflux in a suitable solvent like ethanol to yield the corresponding 1,4-disubstituted semicarbazide. researchgate.net

Table 1: Synthesis of Thiosemicarbazide and Semicarbazide Derivatives

| Starting Material | Reagent | Product Type | General Conditions |

|---|---|---|---|

| 1H-Indole-2-carbohydrazide | Alkyl/Aryl Isothiocyanate | Thiosemicarbazide | Reflux in ethanol |

| 1H-Indole-2-carbohydrazide | Alkyl/Aryl Isocyanate | Semicarbazide | Reflux in ethanol |

Cycloaddition Reactions for Heterocyclic Annulation

The derivatized carbohydrazides are pivotal precursors for constructing a variety of annulated heterocyclic systems through cycloaddition and cyclocondensation reactions.

1,3,4-Oxadiazoles : A common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazine intermediates. nih.gov Starting from 1H-indole-2-carbohydrazide, this is typically achieved by first reacting it with a carboxylic acid or its derivative (like an acid chloride) to form an N-acylhydrazide. utar.edu.my This intermediate is then cyclized using a dehydrating agent, most commonly phosphorus oxychloride (POCl₃), to furnish the 1,3,4-oxadiazole ring. nih.govutar.edu.my

1,2,4-Triazoles : The synthesis of 1,2,4-triazole derivatives often begins with the thiosemicarbazides prepared in section 2.2.2.2. scispace.com These thiosemicarbazide precursors undergo intramolecular cyclization upon heating, often in the presence of a base like sodium hydroxide or potassium hydroxide, to yield 3-mercapto-1,2,4-triazoles. scispace.com Another pathway involves converting a 1,3,4-oxadiazole-2-thiol into the corresponding 4-amino-1,2,4-triazole-3-thiol by treatment with hydrazine hydrate. nih.gov

Pyridazines : Pyridazine rings can be fused to the indole core starting from 1H-indole-2-carbohydrazide. One reported method involves preparing hydrazone derivatives by reacting the carbohydrazide with aromatic aldehydes in an acidic medium. researchgate.net These hydrazones are then cyclized to form indolo[2,3-d]pyridazine derivatives by refluxing with a suitable reagent like acetyl chloride. researchgate.net The fundamental chemistry for pyridazine formation often relies on the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. chemtube3d.com

Thiazoles : Thiazole derivatives can be synthesized from 1H-indole-2-carbohydrazide. A prominent method involves the reaction of N'-(benzylidene)-1H-indole-2-carbohydrazides (Schiff bases) with thioglycolic acid. researchgate.net This reaction leads to the formation of N-(4-oxo-2-phenylthiazolidin-3-yl)-1H-indole-2-carboxamides. researchgate.net

Table 2: Heterocyclic Annulation Reactions

| Target Heterocycle | Key Intermediate | Typical Reagents/Conditions |

|---|---|---|

| 1,3,4-Oxadiazole | N-Acylhydrazide | POCl₃, heat |

| 1,2,4-Triazole | Thiosemicarbazide | NaOH or KOH, heat |

| Pyridazine | Hydrazone | Acetyl chloride, reflux |

| Thiazole | Schiff Base (Hydrazone) | Thioglycolic acid |

Green Chemistry Approaches in 1H-Indole-2-Carbohydrazide Derivative Synthesis

In recent years, green chemistry principles have been applied to the synthesis of indole derivatives to reduce environmental impact, shorten reaction times, and improve yields.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. tandfonline.com The synthesis of various derivatives from 1H-indole-2-carbohydrazide has been shown to be significantly enhanced by microwave irradiation compared to conventional heating methods. researchgate.net For instance, the reaction of 1H-indole-2-carbohydrazide with acetophenones to form hydrazones, followed by treatment with a Vilsmeier-Haack reagent to yield pyrazole derivatives, is completed with improved yields and drastically reduced reaction times under microwave conditions. researchgate.net Microwave irradiation has also been successfully used in the synthesis of indole-based thiosemicarbazides. researchgate.net

Solvent-free reactions , another cornerstone of green chemistry, are often paired with microwave assistance. tandfonline.com Performing reactions under solvent-free or "neat" conditions minimizes the use and disposal of hazardous organic solvents. nih.gov For example, the condensation of 1H-indole-2-carbohydrazide with aldehydes can be carried out efficiently under neat conditions at room temperature, providing excellent yields and simplifying product isolation. nih.gov These methods not only offer environmental benefits but also often lead to higher purity products and operational simplicity. mdpi.com

Table 3: Green Synthesis Approaches

| Green Approach | Advantages | Application Example |

|---|---|---|

| Microwave Irradiation | Reduced reaction time, improved yields, energy efficiency. researchgate.nettandfonline.com | Synthesis of pyrazole and thiazolidinone derivatives from 1H-indole-2-carbohydrazide. researchgate.net |

| Solvent-Free Synthesis | Reduced solvent waste, simplified workup, lower environmental impact. nih.govmdpi.com | Condensation of 1H-indole-2-carbohydrazide with aldehydes. nih.gov |

Biological Activity Spectrum and Pre Clinical Pharmacological Evaluation of 1h Indole 2 Carbohydrazide Derivatives

Anticancer and Antiproliferative Potencies

Derivatives of 1H-indole-2-carbohydrazide have been the subject of extensive research to evaluate their potential as anticancer agents. These investigations have revealed their ability to inhibit the growth of various cancer cells through multiple mechanisms, including inducing cytotoxicity, promoting programmed cell death, and modulating the cell cycle.

In Vitro Cytotoxicity Against Diverse Human Cancer Cell Lines (e.g., Colorectal, Lung, Melanoma, Breast Carcinoma)

A significant body of research has demonstrated the potent cytotoxic effects of 1H-indole-2-carbohydrazide derivatives against a panel of human cancer cell lines. For instance, a series of novel indole-2-carbohydrazide derivatives showed antiproliferative activities against HCT116 and SW480 colorectal cancer cell lines. nih.gov One compound, in particular, displayed potent in vitro cytotoxic activities with GI50 values of 8.1 and 7.9 μM against HCT116 and SW480 cells, respectively, while remaining inactive against the normal human fetal lung fibroblast cell line, MRC-5. nih.gov

In another study, newly synthesized furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives were evaluated for their antiproliferative activities against the National Cancer Institute's 60 human cancer cell line panel (NCI60). nih.govrsc.org Among these, derivative 6i exhibited notable cytotoxic activity with selectivity for COLO 205 colon cancer (LC50 = 71 nM), SK-MEL-5 melanoma cells (LC50 = 75 nM), and MDA-MB-435 melanoma cells (LC50 = 259 nM). nih.govrsc.org

Furthermore, a series of substituted-N-benzyl-1H-indole-2-carbohydrazide derivatives were tested for their antiproliferative activity against MCF-7 (breast carcinoma), A549 (lung carcinoma), and HCT (colorectal carcinoma) cell lines. nih.gov Several of these compounds demonstrated moderate to high cytotoxicity, with compound 4e showing the highest activity with an average IC50 of 2 µM. nih.govsemanticscholar.org

The following table summarizes the cytotoxic activity of selected 1H-Indole-2-carbohydrazide derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Cell Type | Potency (IC50/LC50/GI50) |

| Derivative from indole-2-carbohydrazide series | HCT116 | Colorectal Carcinoma | 8.1 μM (GI50) nih.gov |

| Derivative from indole-2-carbohydrazide series | SW480 | Colorectal Carcinoma | 7.9 μM (GI50) nih.gov |

| 6i | COLO 205 | Colon Cancer | 71 nM (LC50) nih.govrsc.org |

| 6i | SK-MEL-5 | Melanoma | 75 nM (LC50) nih.govrsc.org |

| 6i | MDA-MB-435 | Melanoma | 259 nM (LC50) |

| 4e | MCF-7, A549, HCT | Breast, Lung, Colorectal | ~2 µM (Average IC50) nih.govsemanticscholar.org |

Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis, Methuosis)

Beyond direct cytotoxicity, 1H-indole-2-carbohydrazide derivatives have been shown to induce programmed cell death in cancer cells, primarily through apoptosis and a less common mechanism known as methuosis.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Several studies have confirmed the pro-apoptotic effects of these indole (B1671886) derivatives. For example, a flow cytometry study of cells treated with the highly cytotoxic compound 4e revealed a significant increase in the population of Annexin-V and 7-AAD positive cells, indicating its potential to induce apoptosis. nih.gov Similarly, two other derivatives, 6i and 6j , were found to induce apoptosis in MDA-MB-231 triple-negative breast cancer cells. nih.govrsc.org Further investigations into isatin (B1672199)/indole conjugates revealed that compounds 7c and 7g induced apoptosis and inhibited the expression of anti-apoptotic proteins Bcl2 and BclxL in a dose-dependent manner in colorectal cancer cells. tandfonline.com

A novel and significant finding is the ability of certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives to induce methuosis, a non-apoptotic form of cell death characterized by the accumulation of cytoplasmic vacuoles. nih.govtandfonline.com One derivative, 12A , was particularly effective at inducing methuosis in various cancer cell lines while showing minimal toxicity to normal cells. nih.govtandfonline.com The vacuoles induced by 12A were found to originate from macropinosomes. nih.govtandfonline.com This selective induction of an alternative cell death pathway presents a promising strategy for overcoming resistance to apoptosis-based therapies.

Cell Cycle Progression Modulation (e.g., G2/M Phase Arrest)

Disruption of the cell cycle is a key strategy in cancer therapy. Derivatives of 1H-indole-2-carbohydrazide have been found to interfere with cell cycle progression, predominantly causing an arrest in the G2/M phase. This phase is critical for cell division, and its arrest can prevent the proliferation of cancer cells.

In Vivo Antitumor Efficacy in Murine Xenograft Models

The promising in vitro results have led to the evaluation of 1H-indole-2-carbohydrazide derivatives in in vivo models of cancer. In a study involving a MDA-MB-231 xenograft mouse model, the methuosis-inducing compound 12A demonstrated significant inhibition of tumor growth. tandfonline.com This finding is crucial as it validates the therapeutic potential observed in cell-based assays and suggests that these compounds can exert their anticancer effects in a complex biological system. The ability to effectively reduce tumor volume in vivo highlights the potential of these derivatives as lead compounds for the development of new anticancer drugs.

Antimicrobial Activities

In addition to their anticancer properties, derivatives of 1H-indole-2-carbohydrazide have been investigated for their antimicrobial activities. The indole scaffold is present in many natural and synthetic compounds with known antimicrobial effects.

Antibacterial Spectrum and Potency

Several studies have explored the antibacterial potential of 1H-indole-2-carbohydrazide derivatives against both Gram-positive and Gram-negative bacteria. A series of new indole-triazole conjugates were synthesized and evaluated for their in vitro antibacterial activity. nih.gov These compounds showed good to moderate activity against most of the tested Gram-negative strains, with minimum inhibitory concentration (MIC) values around 250 µg/mL. nih.gov The presence of a free N-H group in the indole ring was suggested to be important for the antibacterial activity against K. pneumoniae, E. coli, and P. aeruginosa. nih.gov

However, not all derivatives have shown strong activity. In one study, a series of 1H-indole-2-carboxamide derivatives were tested as potential antibacterial agents, but the carboxylic acid and ester derivatives exhibited weak bioactivity compared to standard drugs. researchgate.net This indicates that the nature of the substituents on the indole-2-carbohydrazide core plays a critical role in determining the antibacterial potency and spectrum.

Antifungal Spectrum and Potency

Derivatives of 1H-indole-2-carbohydrazide have emerged as a novel class of broad-spectrum fungicidal compounds. mdpi.com Research has demonstrated their efficacy against a variety of fungal pathogens, including those that have developed resistance to existing treatments. mdpi.com A notable feature of these hybrids is their innovative mechanism of action, which involves the disruption of the fungal cell membrane's integrity. mdpi.comnih.gov This action compromises the cellular structure of the fungi, ultimately leading to cell lysis and death. mdpi.com

In one study, a series of indole-carbohydrazide hybrids were synthesized and evaluated for their antifungal properties. mdpi.comnih.gov Compound b6 from this series showed significant efficacy against Colletotrichum fructicola and Gibberella zeae, with EC50 values of 3.39 µg/mL and 3.49 µg/mL, respectively. nih.gov Mechanistic studies confirmed that this compound increases the permeability of the fungal membrane, causing irreversible cellular damage. nih.gov Furthermore, these compounds have shown low cytotoxicity towards mammalian cells, indicating a favorable safety profile for potential therapeutic use. mdpi.com

| Fungal Strain | EC50 (µg/mL) |

|---|---|

| Colletotrichum fructicola | 3.39 |

| Gibberella zeae | 3.49 |

Antitubercular Activity against Mycobacterium tuberculosis Strains

Indole-2-carboxamides, closely related to 1H-indole-2-carbohydrazide, have been identified as a promising class of agents against Mycobacterium tuberculosis (Mtb). mdpi.com These compounds have demonstrated potent activity, with some derivatives showing improved in vitro activity compared to standard tuberculosis drugs. mdpi.com The primary mechanism of action for many of these indoleamides is the disruption of the essential mycolic acid transporter MmpL3 protein, which is crucial for the mycobacterial cell wall synthesis. preprints.orgresearchgate.net

Several rationally designed indoleamide analogues have been synthesized and evaluated for their antitubercular activity. researchgate.net For instance, compound 8g displayed high activity against the drug-sensitive Mtb H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 0.32 μM. researchgate.net This compound also exhibited high selectivity, with minimal cytotoxicity towards mammalian Vero cells, suggesting a good safety profile. researchgate.net Another compound, 8f , showed dual efficacy, inhibiting Mtb growth at an MIC of 0.62 μM and also exhibiting cytotoxic activity against pediatric glioblastoma multiforme cells. researchgate.net Structure-activity relationship (SAR) studies have revealed that substitutions at the 4- and 6-positions of the indole ring can significantly improve metabolic stability. mdpi.com

| Compound | MIC against M. tuberculosis H37Rv (µM) | IC50 against Vero cells (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 8g | 0.32 | 40.9 | 128 |

| 8f | 0.62 | 39.9 | >64 |

Anti-inflammatory Properties

Certain 2-indolyl carbohydrazide (B1668358) derivatives have demonstrated promising anti-inflammatory effects in preclinical studies. mdpi.com These compounds are considered valuable templates for designing drugs to treat conditions characterized by significant oxidative stress and inflammation. mdpi.com The anti-inflammatory potential of these derivatives is often linked to their ability to inhibit enzymes such as lipoxygenase. mdpi.com

In a study evaluating various substituted 2-indolyl carbohydrazides, compounds JL40 and JL432 were identified as having noteworthy anti-inflammatory activity in vivo. mdpi.com Their efficacy is attributed to their potent inhibition of lipoxygenase, alongside their antioxidant properties. mdpi.com This dual action makes them interesting candidates for further investigation as multifunctional agents against inflammatory diseases. mdpi.com

Antioxidant and Radical Scavenging Capabilities

Derivatives of 1H-indole-2-carbohydrazide are recognized for their antioxidant and radical scavenging properties. nih.govnih.gov The indole structure itself contributes to antioxidant efficacy, and various derivatives have been synthesized to enhance this activity. nih.gov The antioxidant potential is often evaluated through assays such as DPPH free radical scavenging, ABTS cationic radical decolorization, and cupric reducing antioxidant capacity (CUPRAC). nih.gov

Arylidene-1H-indole-2-carbohydrazones have shown varying degrees of antioxidant activity, which is influenced by the number and position of hydroxyl groups on the arylidene moiety. nih.gov In a study of novel 4,6-dimethoxy-1H-indole-2-carbohydrazides, the carbohydrazide functional group was found to be crucial for antioxidant activity. nih.gov Specifically, Nʹ-Benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide demonstrated superior inhibition performance compared to standard antioxidants in the study. nih.gov Furthermore, a series of indole-based caffeic acid amides were synthesized and showed potent free radical scavenging activity, with compound 3j exhibiting the highest antioxidant capacity in FRAP and peroxyl radical scavenging assays. mdpi.com

| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) |

|---|---|---|

| 3a | 95.81 ± 1.01 | - |

| 3f | 136.8 ± 1.04 | 14.48 ± 0.68 |

| 3h | 86.77 ± 1.03 | - |

| 3j | 50.98 ± 1.05 | 19.49 ± 0.54 |

| 3m | 67.64 ± 1.02 | 14.92 ± 0.30 |

| Trolox (Standard) | - | >14.92 |

Antiplatelet Aggregation Effects

Derivatives of 1H-indole-2-carbohydrazide have been investigated for their ability to inhibit platelet aggregation, a key factor in the development of thrombotic disorders. researchgate.net Several novel substituted indole carbohydrazides have been synthesized and evaluated for their anti-platelet aggregation activity induced by agents such as adenosine diphosphate (ADP), arachidonic acid (AA), and collagen. researchgate.net

In one study, sixteen indole acylhydrazone derivatives were tested, and some showed potent inhibition of platelet aggregation. researchgate.net Specifically, compounds 6g and 6h , which are 2-substituted indole derivatives, demonstrated 100% inhibition of platelet aggregation induced by AA and collagen, respectively. researchgate.net Among the 3-substituted indole derivatives, compound 3m showed 100% inhibition against collagen-induced aggregation, while compounds 3f and 3i caused 97% inhibition of aggregation induced by AA. researchgate.net Other derivatives of 2-indolecarbohydrazide have also been shown to inhibit platelet aggregation induced by collagen, epinephrine, or adenosine diphosphate at concentrations below 5 x 10(-4) M. nih.gov

| Compound | Inducing Agent | Inhibition (%) |

|---|---|---|

| 6g | Arachidonic Acid (AA) | 100 |

| 6h | Collagen | 100 |

| 3m | Collagen | 100 |

| 3f | Arachidonic Acid (AA) | 97 |

| 3i | Arachidonic Acid (AA) | 97 |

Antiviral Efficacy (e.g., Against HIV, SARS-CoV-2)

The indole scaffold is a key component in several antiviral drugs, and derivatives of 1H-indole-2-carbohydrazide have been explored for their potential against various viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.gov

Regarding HIV, indole-2-carboxylic acid has been identified as a potent scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov One derivative, compound 3 , was found to effectively inhibit the strand transfer activity of HIV-1 integrase. nih.gov Further structural optimization led to the development of derivative 20a , which exhibited a significantly increased inhibitory effect with an IC50 value of 0.13 μM. nih.gov

In the context of SARS-CoV-2, several indole derivatives have shown antiviral activity. nih.govnih.gov One study reported on new 1-aryl-1H-indole derivatives as inhibitors of the SARS-CoV-2 Nsp13 protein, which is essential for viral replication. nih.gov These compounds were able to block viral replication without causing cytotoxicity. nih.gov Another study identified a dihydrochloride of a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole derivative that completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. nih.gov

| Virus | Compound/Derivative | Target | Activity (IC50/EC50) |

|---|---|---|---|

| HIV-1 | Indole-2-carboxylic acid derivative 20a | Integrase | 0.13 µM (IC50) |

| SARS-CoV-2 | 1-Aryl-1H-indole derivatives | Nsp13 | Submicromolar to <30 µM (IC50) |

| SARS-CoV-2 | 6-bromo-5-methoxy-indole derivative | Viral Replication | 1.84 µM (IC50) |

Antiparasitic Efficacy (e.g., Against Trypanosoma cruzi, Leishmania Species)

Derivatives of 1H-indole-2-carboxamide have demonstrated significant potential as antiparasitic agents, particularly against the protozoan parasites Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species, which cause leishmaniasis.

A series of substituted indoles were identified through phenotypic screening against T. cruzi. nih.gov While initial lead compounds showed good potency, they suffered from limited plasma exposure. nih.gov Despite challenges in improving their pharmacokinetic properties, one of the best compounds was advanced to a proof-of-concept efficacy study in mouse models of both acute and chronic Chagas disease, where it demonstrated antiparasitic activity. nih.govnih.gov

In the fight against leishmaniasis, a novel series of diverse indole-2-carboxamides were synthesized and identified as a potential antileishmanial chemotype. Many of these analogues exhibited better activity against the intracellular amastigote form of Leishmania donovani than the standard drugs miltefosine and sodium stibogluconate, with IC50 values ranging from 0.6 to 7.5 μM. Importantly, these compounds were non-toxic to Vero cells. Three of the most active compounds in vitro, 2b , 2m , and 2p , were further evaluated in a hamster model of visceral leishmaniasis, where they showed significant inhibition of Leishmania amastigotes.

| Compound | IC50 against L. donovani amastigotes (µM) | In vivo Inhibition in Hamster Model (%) |

|---|---|---|

| 2b | 0.6 - 7.5 | 70.0 |

| 2m | 0.6 - 7.5 | 63.5 |

| 2p | 0.6 - 7.5 | 63.4 |

Mechanistic Investigations and Molecular Target Identification

Elucidation of Cellular and Subcellular Mechanisms of Action

Derivatives of 1H-Indole-2-carbohydrazide exert their biological effects through a cascade of cellular and subcellular events, primarily culminating in the induction of apoptosis and cell cycle arrest. A principal mechanism is the disruption of microtubule dynamics, which triggers the mitotic spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle. This disruption is a direct consequence of inhibiting tubulin polymerization.

Upon G2/M arrest, cells may undergo apoptosis, a form of programmed cell death. Studies have shown that treatment with certain indole-2-carbohydrazide derivatives leads to a significant increase in apoptotic cell populations. This is often characterized by molecular changes such as the increased expression of cleaved poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and apoptosis. Furthermore, some derivatives have been observed to down-regulate the expression of anti-apoptotic proteins, further tipping the cellular balance towards cell death.

Another key cellular mechanism influenced by this class of compounds is angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Specific N'-substituted 5-bromo-1H-indole-2-carbohydrazide derivatives have been shown to possess anti-angiogenic properties. This is achieved, in part, by reducing the gene expression of Vascular Endothelial Growth Factor (VEGF), a pivotal signaling protein that stimulates angiogenesis. By inhibiting pathways that lead to neovascularization, these compounds can effectively stifle the nutrient supply to proliferating cells.

Activation or Inhibition of Intracellular Signaling Pathways (e.g., MAPK/JNK Pathway)

Derivatives of 1H-indole-2-carbohydrazide have been shown to significantly modulate key intracellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway. The c-Jun N-terminal kinase (JNK), a member of the MAPK family, is a critical regulator of cellular responses like apoptosis and autophagy. researchgate.net

The compound 5-chloro-N′-(2,4-dimethoxybenzylidene)-1H-indole-2-carbohydrazide (IHZ-1) has been identified as an activator of the JNK signaling pathway in hepatocellular carcinoma cells. nih.govresearchgate.net The mechanism of JNK activation by IHZ-1 is dependent on the generation of intracellular reactive oxygen species (ROS). nih.govresearchgate.net This activation of the ROS/JNK axis by the indole (B1671886) hydrazide derivative mediates both apoptosis (programmed cell death) and autophagy. nih.govresearchgate.net Interestingly, while both processes are initiated, inhibiting autophagy was found to attenuate the apoptotic effect induced by IHZ-1, suggesting a complex interplay between these cellular fates. nih.gov The activation of JNK is associated with the inhibition of mTORC1 activity, a central regulator of cell growth and proliferation. nih.govresearchgate.net

Table 1: Effect of IHZ-1 on Intracellular Signaling

| Compound | Pathway Modulated | Upstream Activator | Downstream Effects | Cell Line |

|---|

This table summarizes the signaling pathway effects of the 1H-Indole-2-carbohydrazide derivative, IHZ-1.

Characterization of Vacuolization-Inducing Effects and Organelle Perturbations

A distinct cellular effect observed with certain 1H-indole-2-carbohydrazide derivatives is the induction of massive cytoplasmic vacuolization. This phenomenon has been characterized as a form of non-apoptotic cell death known as methuosis.

Specifically, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives were synthesized and evaluated for their ability to induce vacuole formation in cancer cells. nih.gov Several of these compounds, notably derivative 12A , were found to be potent inducers of extensive cytoplasmic vacuolization in HeLa cells at low micromolar concentrations. nih.gov

Further characterization revealed that these vacuoles originate from macropinosomes, which are large endocytic vesicles. nih.gov The effect was determined not to be related to autophagy, as autophagy inhibitors did not prevent the 12A-induced vacuolization. nih.gov This process, driven by the hyperstimulation of macropinocytosis, leads to the accumulation of large, fluid-filled vacuoles derived from the endosomal pathway, ultimately disrupting cellular homeostasis and leading to cell death. This effect was observed to be selective for cancer cells over normal human cells. nih.gov

Table 2: Vacuolization-Inducing Effect of Select 1H-Indole-2-carbohydrazide Derivatives

| Compound ID | R₂ Substituent | Vacuolization Effect in HeLa cells (at 1.0 µM) |

|---|---|---|

| 12a | Ethyl | Inactive |

| 12b | Propyl | Inactive |

| 12c | n-Butyl | Extensive Vacuolization |

| 12g | 4-fluorophenyl | Extensive Vacuolization |

| 12i | 4-chlorophenyl | Extensive Vacuolization |

| 12n | 3-methoxyphenyl | Extensive Vacuolization |

| 12A | 4-(dimethylamino)phenyl | Extensive Vacuolization |

This table presents a summary of the structure-activity relationship for the vacuolization-inducing effects of various derivatives as reported in the literature. nih.gov

Structure Activity Relationship Sar and Rational Drug Design Principles

Systemic Analysis of Structural Modifications on Biological Activity

The biological effects of 1H-Indole-2-carbohydrazide derivatives can be finely tuned by making strategic chemical modifications at three primary locations: the indole (B1671886) core, the carbohydrazide (B1668358) side chain, and the position of the carbohydrazide group on the indole ring.

The indole nucleus serves as a crucial scaffold, and its substitution pattern significantly modulates the pharmacological activity of the entire molecule. Key modifications include halogenation and the introduction of alkyl or aryl groups.

Halogenation: The introduction of halogen atoms (Fluorine, Chlorine, Bromine) at various positions on the indole ring has been a common strategy to enhance biological activity. For instance, in a series of 1H-indole-2-carboxamides designed as CB1 allosteric modulators, the presence of a chloro or fluoro group at the C5 position was found to enhance the compound's potency. nih.gov Similarly, studies on 3-phenyl-1H-indole-2-carbohydrazide derivatives revealed that bromine substitution at the R1 position (the indole nitrogen) resulted in prominent anticancer activities, with some derivatives showing higher potency than the parent compound and the standard drug doxorubicin. researchgate.net The nature and position of the halogen can have differential effects; some research indicates that fluorine-substituted derivatives can be more potent than their chlorine-substituted counterparts. researchgate.net

Alkyl/Aryl Groups: The addition of small alkyl groups, such as an ethyl group at the C3 position of the indole ring, has also been shown to increase potency in the context of CB1 receptor modulation. nih.gov Methoxy (B1213986) groups (an oxygen-linked methyl group) have also demonstrated significant influence. In one study, methoxy substitution at the C7 position of the indole ring was found to be the most favorable for activity, while substitution at C4 was the least favorable. researchgate.net The presence of a methoxy group at the C5 position has been associated with the upregulation of tumor suppressor genes. mdpi.com

The following table summarizes the observed effects of various substituents on the indole core based on reported research findings.

| Substituent | Position on Indole Core | Observed Effect on Biological Activity | Compound Class/Target |

| Chloro (Cl) | C5 | Enhanced potency | CB1 allosteric modulators |

| Fluoro (F) | C5 | Enhanced potency | CB1 allosteric modulators |

| Bromo (Br) | N1 | Prominent anticancer activity | 3-phenyl-1H-indole-2-carbohydrazides |

| Methoxy (OCH₃) | C7 | Favorable for activity | CysLT1 selective antagonists |

| Methoxy (OCH₃) | C4 | Least favorable for activity | CysLT1 selective antagonists |

| Ethyl (C₂H₅) | C3 | Increased potency | CB1 allosteric modulators |

The carbohydrazide moiety (-CONHNH₂) of 1H-Indole-2-carbohydrazide is a versatile chemical handle that allows for the attachment of various other molecular fragments, most commonly through condensation with aromatic aldehydes to form N-acylhydrazone derivatives. The nature of the aromatic ring attached to the side chain is a critical determinant of biological activity.

Research into antiplatelet agents involved synthesizing a series of indole acylhydrazone derivatives. nih.gov By reacting 1H-indole-2-carbohydrazide with different substituted benzaldehydes, it was found that the substituent on the benzylidene moiety dramatically influenced the inhibitory activity. For example, a derivative with a 2-hydroxybenzylidene side chain exhibited 100% inhibition of platelet aggregation induced by collagen, while a derivative with a 2-chlorobenzylidene side chain showed 100% inhibition against aggregation induced by arachidonic acid. nih.gov

In the field of anticancer research, derivatives of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide have been synthesized and evaluated as microtubule-destabilizing agents. rsc.orgnih.gov These studies underscore that replacing a simple phenyl ring with other heterocyclic aromatic systems like furan (B31954) or thiophene (B33073) on the side chain can lead to potent antiproliferative activity. rsc.orgnih.gov For instance, one thiophenyl derivative showed excellent cytotoxic activity against colon cancer and melanoma cell lines. nih.gov Another study focused on substituted-N-benzyl-1H-indole-2-carbohydrazides, where variations in substituents on the benzyl (B1604629) group led to a range of antiproliferative activities against different cancer cell lines. mdpi.com

The table below illustrates how modifications to the carbohydrazide side chain impact pharmacological effects.

| Side Chain Moiety (Derived from Aromatic Aldehyde) | Biological Activity | Target/Assay |

| 2-Hydroxybenzylidene | Potent Inhibition | Collagen-induced platelet aggregation |

| 2-Chlorobenzylidene | Potent Inhibition | Arachidonic acid-induced platelet aggregation |

| Furanyl/Thiophenyl | Potent Cytotoxicity | Tubulin inhibition / Anticancer |

| Substituted Benzyl | Moderate to High Cytotoxicity | Antiproliferative (MCF-7, A549, HCT) |

Positional isomerism—specifically, changing the attachment point of the carbohydrazide side chain on the indole ring—can lead to distinct pharmacological profiles. The most common comparison is between indole-2-carbohydrazide and indole-3-carbohydrazide derivatives.

A study on antiplatelet agents directly compared these two isomers. nih.gov It was found that the most potent inhibitors for aggregation induced by arachidonic acid and collagen were derivatives of 2-substituted indoles. Conversely, some of the most effective inhibitors against collagen-induced aggregation were found among the 3-substituted indole derivatives. nih.gov This demonstrates that the positioning of the side chain is not a trivial structural change but a critical factor that can alter the molecule's interaction with its biological target.

Broader studies on indole derivatives also support the significance of isomerism. In the development of antiamyloidogenic agents, the isosteric variation from an isatin (B1672199) core to an indole-3-carbaldehyde core, while maintaining the key arylhydrazone moiety, resulted in a satisfactory activity profile, indicating that the core scaffold and the position of side-chain attachment are crucial. mdpi.com The differential arrangement of functional groups in space, dictated by the point of attachment to the core, influences how the molecule fits into a receptor or enzyme active site, thereby determining the pharmacological outcome. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsr.com By identifying key physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules, thereby guiding the design of more effective drugs.

Several QSAR studies have been successfully applied to indole derivatives. For example, a 2D-QSAR study was performed on indole derivatives to understand the structural requirements for selective COX-2 inhibition. The resulting model showed that descriptors related to the molecule's topology and physicochemical properties, such as potential surface area and hydrophobicity, were significant contributors to the biological activity. ijpsr.com

In another study, a 3D-QSAR model was developed for indole and isatin derivatives as inhibitors of beta-amyloid aggregation, a key process in Alzheimer's disease. mdpi.com This model, which had good predictive power, helped to identify the physicochemical features correlated with the anti-aggregating potency of the compounds. mdpi.com Similarly, a robust QSAR model was developed for a series of indeno[1,2-b]indole (B1252910) derivatives as inhibitors of Casein Kinase II (CK2), a target in cancer therapy. This model was subsequently used to predict the activity of a different class of compounds, demonstrating the utility of QSAR in virtual screening and identifying new potential inhibitors. nih.gov

These examples highlight how QSAR serves as a powerful predictive tool in the rational design of 1H-Indole-2-carbohydrazide-based therapeutic agents, allowing researchers to prioritize the synthesis of compounds with the highest probability of success.

Pharmacophore Mapping and Scaffold Hopping Strategies

Pharmacophore mapping is another essential computational strategy in modern drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target.

For indole derivatives, pharmacophore models have been generated to understand their antiamyloidogenic activity. mdpi.com By analyzing a large set of active and inactive compounds, a pharmacophore hypothesis was created that could successfully distinguish between them, providing a 3D blueprint for designing new inhibitors. mdpi.com Pharmacophore mapping was also a key component in the rational design of novel indole derivatives as glucokinase activators for the management of type 2 diabetes. scilit.com

Once a pharmacophore model is established, it can be used in "scaffold hopping" strategies. This involves replacing the central molecular core (the scaffold), in this case, the indole ring, with a different chemical structure while retaining the crucial pharmacophoric features. This approach is used to discover new classes of compounds that may have improved properties, such as better ADME (absorption, distribution, metabolism, and excretion) profiles or novel intellectual property. For instance, while the indole ring is a common starting point, related heterocyclic systems like indolizino[6,7-b]indoles have been explored as topoisomerase inhibitors, representing a hop from the basic indole scaffold to a more complex, fused ring system while likely maintaining key interaction points with the enzyme. pharmacophorejournal.com

Computational Chemistry Applications in 1h Indole 2 Carbohydrazide Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a prominent computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively applied to 1H-indole-2-carbohydrazide derivatives to understand their interactions with biological targets.

Prediction of Binding Modes and Affinities with Enzymes (e.g., Tubulin, InhA, SARS-CoV-2 Enzymes)

Molecular docking simulations have been instrumental in predicting how 1H-indole-2-carbohydrazide derivatives bind to various enzymes implicated in diseases like cancer, tuberculosis, and COVID-19.

For instance, derivatives of 3-phenyl-1H-indole-2-carbohydrazide have been identified as potent tubulin inhibitors. nih.gov Docking studies suggest that these compounds bind to the colchicine (B1669291) site of tubulin, a critical protein involved in cell division, thereby inhibiting its polymerization. nih.govnih.govnih.gov This interaction is a key mechanism for the anticancer activity of these compounds. nih.gov Similarly, other indole-2-carbohydrazide derivatives have shown significant antiproliferative activity by interacting with the colchicine binding site through hydrophobic interactions. nih.govresearchgate.net One study revealed that furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide was a potent candidate for tubulin polymerization inhibition. nih.gov

In the context of antimicrobial research, molecular docking has been used to evaluate the binding of 1H-indole-2-carbohydrazide derivatives to microbial enzymes. For example, certain derivatives have been docked against target proteins of Staphylococcus aureus and Candida albicans, with binding energies indicating a potential mode of action. nih.gov One specific derivative showed a binding energy of -7.88 kcal/mol with its target protein (PDB ID: 4DH6). nih.gov

Furthermore, with the advent of the COVID-19 pandemic, researchers have utilized in silico screening to investigate the interaction of indole (B1671886) derivatives with SARS-CoV-2 proteins. One study reported the docking of an indole derivative with the spike glycoprotein (B1211001) of SARS-CoV-2, yielding a docking score of -2.808 kcal/mol, suggesting a potential inhibitory role. nih.gov The indole scaffold is being explored for its ability to target SARS-CoV-2 enzymes and block viral replication. nih.gov

Table 1: Predicted Binding Affinities of 1H-Indole-2-Carbohydrazide Derivatives with Various Enzymes

| Derivative | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamide derivative | Target Protein (4DH6) | -7.88 |

| Indole Mannich base derivative (1c) | SARS-CoV-2 Spike Glycoprotein | -2.808 |

| Indole-3-triazole derivative (4c) | CDK4 | -7.25 |

| Indole-benzylidene derivative (5a) | CDK4 | -9.25 |

| Indole-benzylidene derivative (5b) | CDK4 | -9.21 |

Identification of Key Intermolecular Interactions

Beyond predicting binding affinity, molecular docking elucidates the specific intermolecular interactions that stabilize the ligand-target complex. These interactions are crucial for understanding the mechanism of action and for guiding further structural modifications to enhance potency.

For derivatives of 3-phenyl-1H-indole-2-carbohydrazide binding to the colchicine site of tubulin, molecular docking has revealed key hydrophobic interactions with amino acid residues such as LEUβ248, LEUβ255, ASNβ258, and METβ259. mdpi.com In some cases, hydrogen bonds are formed with residues like CYSβ241. mdpi.com

In antimicrobial studies, a synthesized N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamide derivative was found to form hydrogen bonding interactions with THR232, GLY230, and PRO70 residues of its target protein. nih.gov For indole derivatives targeting CDK4, interactions include hydrogen bonds with CYS 135B and ALA 162B, as well as various Pi-Alkyl and Van der Waals interactions with residues like VAL 137B, ARG 139B, and TYR 191B. researchgate.net

Table 2: Key Intermolecular Interactions of 1H-Indole-2-Carbohydrazide Derivatives

| Derivative | Target Enzyme | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamide derivative | Target Protein (4DH6) | THR232, GLY230, PRO70 | Hydrogen Bonding |

| Indole derivative with TMP group | Tubulin | CYSβ241 | Hydrogen Bond |

| Indole derivative with TMP group | Tubulin | LEUβ248, LEUβ255, ASNβ258, METβ259 | Hydrophobic |

| Indole-3-triazole derivative (4c) | CDK4 | CYS 135B, ALA 162B | Hydrogen Bond |

| Indole-3-triazole derivative (4c) | CDK4 | VAL 137B, ARG 139B, ALA 162B | Pi-Alkyl |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties. In silico ADME profiling is a computational method used to predict these properties for 1H-indole-2-carbohydrazide derivatives, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.govjaptronline.com

Studies have shown that many synthesized carbohydrazide (B1668358) derivatives, including those based on the indole scaffold, adhere to Lipinski's rule of five, suggesting good oral bioavailability. mdpi.comnih.gov These in silico analyses predict parameters such as gastrointestinal absorption and brain penetration. researchgate.net For example, the calculated molecular descriptors for some furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives indicated acceptable pharmacokinetic profiles favorable for oral drug administration. nih.gov ADME analysis of certain derivatives has shown adequate absorption, distribution, and elimination parameters, with many not inhibiting key metabolic enzymes like CYP3A4, which is crucial for avoiding drug-drug interactions. mdpi.com

Table 3: Predicted ADME Properties of Representative Carbohydrazide Derivatives

| Property | Prediction | Implication |

|---|---|---|

| Lipinski's Rule of Five | Generally Compliant | Good potential for oral bioavailability |

| Gastrointestinal Absorption | Favorable for many derivatives | Likely to be absorbed from the gut |

| Blood-Brain Barrier Permeation | Variable | Potential for CNS or non-CNS targets |

| Cytochrome P450 Inhibition | Often low for key isoenzymes | Lower risk of metabolic drug-drug interactions |

Virtual Screening for Novel Lead Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach has been successfully employed to discover new 1H-indole-2-carbohydrazide derivatives with potential therapeutic activities.

For example, virtual screening of commercially available molecules led to the identification of new derivatives of 3-phenyl-1H-indole-2-carbohydrazide with anti-proliferative activities. nih.gov This process often involves structure-based virtual screening, where molecules are docked into the active site of a target protein. nih.gov Schiff's base derivatives of N'-methylene-1H-indole-2-carbohydrazide have also been designed and evaluated in silico for their potential as cyclooxygenase (COX) inhibitors. researchgate.net These virtual screening approaches allow for the efficient exploration of chemical space and the prioritization of compounds for synthesis and biological testing.

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of ligand-target interactions, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. These methods are used to study the flexibility of 1H-indole-2-carbohydrazide derivatives and their targets, providing a more realistic representation of the binding process.

Conformational analysis helps in understanding the three-dimensional structure of these molecules, such as the distorted chair conformation adopted by the cyclohexane (B81311) ring in 5-chloro-N′-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide. nih.gov MD simulations can be used to assess the stability of the ligand-protein complex over time and to calculate binding free energies. Although detailed MD simulation studies specifically on 1H-Indole-2-carbohydrazide hydrochloride were not prevalent in the initial search, the principles are widely applied to indole derivatives to refine docking poses and to understand the influence of solvent and thermal fluctuations on binding. mdpi.com These simulations are crucial for validating docking results and for gaining a deeper understanding of the molecular recognition process.

Innovations, Challenges, and Perspectives in 1h Indole 2 Carbohydrazide Research

Strategic Development of Next-Generation 1H-Indole-2-Carbohydrazide Analogs

The strategic design of novel 1H-Indole-2-carbohydrazide analogs is a dynamic field, largely driven by the pursuit of enhanced biological activity and improved pharmacokinetic profiles. A primary focus of this research has been the development of potent anticancer agents. The core strategy often involves the modification of the indole (B1671886) nucleus and the carbohydrazide (B1668358) side chain to optimize interactions with specific biological targets.

A significant body of research has centered on developing 1H-Indole-2-carbohydrazide derivatives as inhibitors of tubulin polymerization, a critical process in cell division that is a well-established target for anticancer drugs. Structure-activity relationship (SAR) studies have been instrumental in guiding the rational design of these analogs. For instance, the substitution at the 3-position of the indole ring has been identified as crucial for apoptotic activity. The introduction of a phenyl group at this position has yielded compounds with significantly increased potency.

Further modifications on the benzene (B151609) ring of the benzylidene-hydrazide moiety have also been systematically explored. These studies have revealed that the nature and position of substituents can dramatically influence the biological activity. For example, in a series of 5-chloro-3-methyl-indole-2-carboxylic acid benzylidene-hydrazides, a 4-nitrobenzylidene substitution was identified as a key feature for inducing apoptosis in T47D breast cancer cells. Subsequent optimization led to the development of analogs with a 20-fold increase in apoptotic activity.

The following table summarizes the structure-activity relationships of some 1H-Indole-2-carbohydrazide analogs as tubulin polymerization inhibitors:

| Compound ID | Indole Ring Substitution | Benzylidene Ring Substitution | Biological Activity (EC50 in T47D cells) |

| 3a | 5-chloro-3-methyl | 4-nitro | ~2 µM |

| 9a | 5-methyl-3-phenyl | 4-methyl | 0.1 µM |

| 9b | 5-chloro-3-phenyl | 4-nitro | 0.1 µM |

These examples underscore the strategic approach of leveraging SAR data to guide the synthesis of next-generation analogs with superior therapeutic potential. The iterative process of design, synthesis, and biological evaluation continues to drive innovation in this area.

Exploration of Novel Therapeutic Indications and Undiscovered Biological Targets

While the anticancer potential of 1H-Indole-2-carbohydrazide derivatives has been a major research focus, recent investigations have unveiled a broader spectrum of therapeutic possibilities, targeting a range of biological pathways.

Anti-angiogenic Activity: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Certain 1H-Indole-2-carbohydrazide derivatives have demonstrated potent anti-angiogenic properties. These compounds have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis. By blocking VEGFR-2 signaling, these analogs can effectively suppress the formation of new blood vessels, thereby impeding tumor progression.

Anti-Trypanosoma cruzi Activity: Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant global health concern. Phenotypic screening of compound libraries has identified 1H-indole-2-carboxamides as a promising class of anti-parasitic agents. These compounds have shown activity against the intracellular amastigote form of T. cruzi. Further optimization of these initial hits is an active area of research aimed at developing new treatments for this neglected tropical disease.

Antiplatelet Aggregation Activity: Thrombotic disorders are a leading cause of morbidity and mortality worldwide. A series of N-substituted indole carbohydrazide derivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation. Several of these compounds have demonstrated potent inhibition of platelet aggregation induced by arachidonic acid and collagen, suggesting their potential as novel antiplatelet agents.

The diverse biological activities of 1H-Indole-2-carbohydrazide analogs are a testament to the versatility of this chemical scaffold. The exploration of new therapeutic indications and the identification of novel biological targets are ongoing, promising to expand the therapeutic utility of this important class of compounds.

Addressing Drug Metabolism and Pharmacokinetic (DMPK) Challenges in Lead Optimization

Despite the promising biological activities of many 1H-Indole-2-carbohydrazide derivatives, their progression from lead compounds to clinical candidates is often hampered by unfavorable drug metabolism and pharmacokinetic (DMPK) properties. A significant challenge in the lead optimization phase is achieving a balance between potency, metabolic stability, and solubility.

A case in point is the development of 1H-indole-2-carboxamides as anti-Trypanosoma cruzi agents. While medicinal chemistry efforts led to compounds with improved metabolic stability and solubility, these improvements often came at the cost of reduced potency. Conversely, analogs with enhanced potency frequently exhibited limited solubility and poorer microsomal stability. dndi.org This delicate interplay between different physicochemical properties highlights a common hurdle in drug development.

The following table illustrates the DMPK challenges encountered during the optimization of a series of 1H-indole-2-carboxamides for Chagas disease:

| Compound Characteristic | Observation | Challenge |

| Potency | Increased with certain structural modifications. | Often accompanied by decreased solubility and metabolic stability. |

| Solubility | Generally low for potent compounds. | Limits oral bioavailability and formulation options. |

| Metabolic Stability | Can be improved through structural modifications. | Often leads to a decrease in biological activity. |

| In vivo Exposure | Limited plasma exposure observed in animal studies. | A direct consequence of poor solubility and/or rapid metabolism. |

These challenges underscore the importance of integrating DMPK profiling early in the drug discovery process. Strategies to address these issues include the introduction of polar functional groups to enhance solubility, the modification of metabolically labile sites to improve stability, and the use of prodrug approaches to enhance bioavailability. Overcoming these DMPK hurdles is critical for the successful clinical translation of 1H-Indole-2-carbohydrazide-based therapeutics.

Advancements in High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The discovery of novel and potent 1H-Indole-2-carbohydrazide derivatives is increasingly being accelerated by modern drug discovery technologies, particularly high-throughput screening (HTS) and combinatorial chemistry.

High-throughput screening allows for the rapid evaluation of large libraries of compounds for their biological activity against a specific target. In the context of 1H-Indole-2-carbohydrazide research, a cell-based caspase HTS assay was instrumental in identifying a series of indole-2-carboxylic acid benzylidene-hydrazides as potent inducers of apoptosis. The initial screening hit from this assay served as the starting point for a successful lead optimization program that resulted in compounds with significantly enhanced activity. This example highlights the power of HTS in identifying novel chemical scaffolds with desired biological functions.

Combinatorial chemistry provides a powerful tool for the rapid synthesis of large and diverse libraries of related compounds. While specific large-scale combinatorial libraries of 1H-Indole-2-carbohydrazide itself are not extensively documented in the reviewed literature, the synthetic routes to its derivatives are amenable to combinatorial approaches. The core 1H-Indole-2-carbohydrazide scaffold can be readily prepared and subsequently reacted with a diverse set of aldehydes, ketones, or other reactive partners to generate a library of analogs. This approach allows for the systematic exploration of the chemical space around the core scaffold, facilitating the identification of compounds with optimized properties.

The integration of HTS and combinatorial chemistry offers a synergistic approach to drug discovery. Combinatorial libraries of 1H-Indole-2-carbohydrazide derivatives can be synthesized and then rapidly screened using HTS to identify promising lead compounds. This iterative cycle of synthesis and screening can significantly accelerate the discovery of next-generation therapeutics based on this versatile chemical scaffold.

常见问题

Basic: What are the standard synthetic routes for preparing 1H-Indole-2-carbohydrazide hydrochloride?

The compound is typically synthesized from 1H-indole-2-carboxylic acid through a two-step process:

- Step 1 : Esterification of the carboxylic acid using ethanol and an acid catalyst (e.g., H₂SO₄) to form the ethyl ester derivative.

- Step 2 : Refluxing the ester with hydrazine hydrate to yield 1H-indole-2-carbohydrazide, followed by treatment with HCl to obtain the hydrochloride salt .

Advanced purification may involve recrystallization from ethanol or methanol to achieve >95% purity.

Advanced: How can synthesis be optimized for derivatives with specific substituents (e.g., fluorinated or brominated analogs)?

For targeted derivatives (e.g., 5-fluoro or 5-bromo substituents), optimize reaction conditions by:

- Solvent selection : Use aprotic solvents like acetonitrile for coupling reactions with aryl aldehydes or thiazole derivatives .

- Catalyst choice : Employ glacial acetic acid as a catalyst for hydrazone formation, ensuring reflux times of 3–18 hours .

- Post-synthesis analysis : Validate via ¹H NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and LC-MS for molecular ion verification .

Basic: What analytical techniques are essential for characterizing this compound and its derivatives?

- ¹H/¹³C NMR : Identify functional groups (e.g., hydrazide NH at δ 10–12 ppm; indole C=O at ~165 ppm) .

- Mass spectrometry (MS) : Confirm molecular ions (e.g., [M+H]⁺ for C₉H₈N₃O·HCl at m/z 210.6) .

- Melting point analysis : Compare observed values (e.g., 249–285°C for derivatives) with literature .

Advanced: How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

- Crystallographic validation : Use single-crystal X-ray diffraction (via SHELXL ) to resolve ambiguities in molecular geometry.

- Dynamic NMR studies : Probe temperature-dependent conformational changes (e.g., puckering in indole rings) using Cremer-Pople coordinates .

- Cross-verification : Compare with computational models (DFT calculations) to validate experimental spectral assignments .

Basic: What pharmacological screening approaches are used to evaluate 1H-Indole-2-carbohydrazide derivatives?

- Antimicrobial assays : Perform broth microdilution (MIC values) against S. aureus or E. coli .

- Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to measure IC₅₀ values .

- Antioxidant studies : Employ DPPH radical scavenging assays to quantify activity .

Advanced: How can discrepancies in biological activity data between similar derivatives be addressed?

- Structure-activity relationship (SAR) analysis : Correlate substituent electronegativity (e.g., fluoro vs. methoxy groups) with activity trends .

- Solubility optimization : Adjust formulation using co-solvents (e.g., DMSO:PBS) to enhance bioavailability .

- In silico docking : Model interactions with target proteins (e.g., CDK inhibitors) to explain potency variations .

Basic: What crystallographic tools are recommended for structural determination of this compound?

- Software : Use SHELX suite (SHELXL for refinement; SHELXS for structure solution) to analyze single-crystal data .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and hydrogen bonding .

Advanced: How can hydrogen bonding patterns in crystals be systematically analyzed?

- Graph set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D₁¹ motifs for N–H···O interactions) .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., π-π stacking in indole rings) using CrystalExplorer .

Basic: What protocols ensure compound stability during storage?

- Storage conditions : Keep at –20°C in airtight, light-protected vials .

- Purity monitoring : Perform periodic HPLC analysis (C18 column, 0.1% TFA/ACN gradient) to detect degradation .

Advanced: How can solvent effects on fluorescence properties (e.g., Cu²⁺ sensing) be mitigated?

- Solvent polarity studies : Test in CH₃CN/H₂O mixtures (9:1 v/v) to balance solubility and fluorescence quantum yield .

- Metal interference checks : Pre-treat samples with EDTA to exclude false positives from competing ions (e.g., Fe³⁺) .

Basic: What are common impurities in synthetic batches, and how are they removed?

- Typical impurities : Unreacted starting materials (e.g., indole-2-carboxylic acid) or byproducts from incomplete hydrazide formation.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC .

Advanced: How can computational methods enhance mechanistic studies of reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。